[Ala9,10, Lys11,12] Glycogen Synthase (1-12)

Protein Kinase C Kinase Assay Peptide Substrate

[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a 12-amino acid synthetic peptide (sequence: PLSRTLSVAAKK) designed as a selective substrate for Protein Kinase C (PKC) phosphorylation. It is widely used in biochemical and cellular assays to quantify PKC activity, a key enzyme in signal transduction pathways regulating cell growth, differentiation, and metabolism.

Molecular Formula C56H103N17O16
Molecular Weight 1270.5 g/mol
Cat. No. B15140598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ala9,10, Lys11,12] Glycogen Synthase (1-12)
Molecular FormulaC56H103N17O16
Molecular Weight1270.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1
InChIInChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62)/t31-,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
InChIKeyAATOURFPKKEISN-NHKXYLNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

[Ala9,10, Lys11,12] Glycogen Synthase (1-12): A Selective Protein Kinase C (PKC) Peptide Substrate for Activity Assays


[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a 12-amino acid synthetic peptide (sequence: PLSRTLSVAAKK) designed as a selective substrate for Protein Kinase C (PKC) phosphorylation . It is widely used in biochemical and cellular assays to quantify PKC activity, a key enzyme in signal transduction pathways regulating cell growth, differentiation, and metabolism . The peptide is derived from the N-terminal sequence of glycogen synthase, with key alanine and lysine substitutions that enhance its affinity and specificity for PKC over other kinases [1].

Why [Ala9,10, Lys11,12] Glycogen Synthase (1-12) Cannot Be Replaced by Generic PKC Substrates


Generic PKC substrates exhibit widely variable affinity, specificity, and stability, directly impacting assay sensitivity and reproducibility [1]. For instance, the fluorescent C1-peptide analogue suffers from low affinity and rapid degradation in crude cellular extracts, rendering it unsuitable for many experimental contexts [2]. Similarly, other glycogen synthase-derived peptides, such as the (1-10) variant, show poor specificity toward PKC . The specific sequence modifications in [Ala9,10, Lys11,12] Glycogen Synthase (1-12) confer a distinct kinetic profile and superior stability compared to these alternatives, making it a more reliable tool for precise PKC activity measurement.

Quantitative Differentiation of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) Against Key PKC Substrate Alternatives


Higher Affinity for PKC Compared to the Fluorescent C1-Peptide Analogue

A head-to-head comparison demonstrates that [Ala9,10, Lys11,12] Glycogen Synthase (1-12) exhibits significantly higher affinity for rat brain PKC than the fluorescent C1-peptide analogue. This difference in affinity is critical for assay sensitivity [1].

Protein Kinase C Kinase Assay Peptide Substrate

Superior Stability in Crude Cellular Extracts Versus C1-Peptide

Unlike the C1-peptide, which is rapidly degraded in an ATP-independent manner by proteases present in crude cytosolic extracts from rat brain, kidney, and various cell lines, [Ala9,10, Lys11,12] Glycogen Synthase (1-12) is stable under similar conditions [1]. This stability is a key differentiator for assays using less purified enzyme sources.

Protein Kinase C Cellular Assay Substrate Stability

Quantitative High Affinity for PKC (Km = 2.1 μM) Compared to Alternative Substrates

The closely related glycogen synthase peptide (1-8), which shares the core sequence with [Ala9,10, Lys11,12] Glycogen Synthase (1-12), demonstrates a high affinity for PKC with a reported Km of 2.1 μM [1]. This affinity is substantially higher than other PKC substrates evaluated in the same study, such as LMKRPSVVK (Km = 182 μM) and VRCRSRSI (Km = 327 μM) [1].

Protein Kinase C Enzyme Kinetics Michaelis-Menten

Distinct Isozyme Specificity Profile: Differentiated from PKC-γ Substrates

Studies on the primary sequence requirements for PKC isozymes reveal that while PKC-α and PKC-β phosphorylate glycogen synthase-derived peptides similarly, PKC-γ exhibits a distinct specificity profile for these synthetic substrates [1]. This isozyme selectivity provides a level of differentiation for [Ala9,10, Lys11,12] Glycogen Synthase (1-12) compared to substrates that are more promiscuously phosphorylated by all PKC isoforms.

Protein Kinase C Isozymes Substrate Specificity Signal Transduction

Optimal Applications of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) Based on Its Differentiated Performance


High-Sensitivity PKC Activity Assays in Purified Enzyme Systems

For quantifying PKC activity in purified enzyme preparations or reconstituted systems, [Ala9,10, Lys11,12] Glycogen Synthase (1-12) is the superior choice. Its high affinity for PKC, as demonstrated by the low Km value of its core sequence analogue (2.1 μM), ensures maximal phosphorylation at low substrate concentrations, maximizing signal-to-noise ratio and assay sensitivity [1].

PKC Activity Measurement in Crude Cell and Tissue Lysates

Unlike the unstable C1-peptide, [Ala9,10, Lys11,12] Glycogen Synthase (1-12) is robust and stable in crude biological extracts [1]. This makes it the preferred substrate for measuring PKC activity in complex samples such as cell lysates and tissue homogenates, where protease activity is high and would rapidly degrade less stable peptide alternatives.

Discriminating PKC Isozyme Activity in Signal Transduction Studies

The distinct phosphorylation profile of glycogen synthase-based peptides by PKC-γ, compared to PKC-α and -β [1], enables the use of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) in assays designed to parse out the contributions of specific PKC isoforms in complex signaling cascades, offering greater analytical resolution than isozyme-agnostic substrates.

Screening and Characterization of PKC Inhibitors and Activators

The well-characterized kinetic properties and stability of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) make it an ideal substrate for high-throughput screening and detailed kinetic analysis of PKC modulators. The quantitative differentiation in affinity and stability ensures that observed changes in phosphorylation are due to modulation of PKC activity rather than substrate limitations or degradation artifacts [1][2].

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